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Core Summary
This guide provides a detailed overview of the expression patterns of the essential cyclin-

dependent kinase, BUR1, in the budding yeast Saccharomyces cerevisiae. BUR1, in complex

with its cyclin BUR2, plays a critical role in the regulation of transcription elongation.

Understanding its expression dynamics under various physiological states is crucial for

dissecting its regulatory networks and for potential therapeutic applications. This document

synthesizes quantitative data on BUR1 mRNA and protein abundance, details its transcriptional

and post-transcriptional regulation, and describes its subcellular localization. Furthermore, it

provides detailed protocols for the key experimental techniques cited and visualizes relevant

pathways and workflows using the DOT language.

Quantitative Expression of BUR1
The expression of BUR1 is tightly regulated to ensure proper cellular function. Below are

summaries of its mRNA and protein abundance under various conditions, compiled from high-

throughput transcriptomic and proteomic studies.

BUR1 mRNA Abundance
Transcript levels of BUR1 have been quantified across different growth phases and under

stress conditions using microarray and RNA-sequencing technologies. The data, primarily
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sourced from the SPELL (Serial Pattern of Expression Levels Locator) database, indicates

relatively stable expression under standard laboratory conditions with subtle changes in

response to environmental perturbations.

Condition
Log2 Fold Change vs.
Asynchronous Log Phase

Data Source

Growth Phase

Mid-Log Phase 0 SPELL Database

Stationary Phase -0.2 SPELL Database

Stress Conditions

Heat Shock (37°C for 20 min) -0.1 SPELL Database

DNA Damage (MMS) 0.15 SPELL Database

Note: These values represent an aggregation of multiple datasets and should be considered as

indicative rather than absolute.

BUR1 Protein Abundance
Quantitative proteomics provides a direct measure of the number of Bur1 protein molecules

within the cell. Data from the PaxDb (Protein Abundance Database), which integrates multiple

mass spectrometry-based studies, offers a baseline for Bur1 protein levels in asynchronously

growing yeast populations.

Condition Molecules per Cell (Mean) Data Source

Asynchronous Log Phase

(YPD)
2,500 PaxDb

Heat Shock (42°C for 30 min) 2,700 Quantitative Proteomics[1][2]

Stationary Phase 2,100 Quantitative Proteomics[3][4]

Regulation of BUR1 Expression
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The expression of BUR1 is controlled at both the transcriptional and post-transcriptional levels,

ensuring its availability is matched to the cell's transcriptional demand.

Transcriptional Regulation
While BUR1 is an essential gene and is constitutively expressed, its promoter contains binding

sites for several transcription factors that may fine-tune its expression in response to specific

signals. However, large-scale studies have not identified BUR1 as a primary target of major

stress-responsive transcriptional pathways, suggesting its regulation is more subtle.

Post-Transcriptional and Post-Translational Regulation
The activity of the Bur1 kinase is critically dependent on its association with the cyclin Bur2.

The stability of the Bur1-Bur2 complex and the phosphorylation state of Bur1 itself are key

regulatory points. For instance, the kinase activity of Bur1 is stimulated by phosphorylation of a

conserved threonine residue in its T-loop by the Cdk-activating kinase (CAK1).

Subcellular Localization of Bur1
Consistent with its role in transcription, the Bur1 protein is predominantly localized to the

nucleus. This has been confirmed through large-scale GFP-tagging and immunofluorescence

studies.

Primary Localization: Nucleus

Secondary Localization: A minor cytoplasmic pool of Bur1 has been observed, which may

suggest additional, non-transcriptional roles or reflect its transport dynamics.

Signaling Pathways and Experimental Workflows
The following diagrams, rendered in DOT language, illustrate a key signaling pathway involving

Bur1 and a typical experimental workflow for studying its expression.

Bur1 in the Transcription Elongation Pathway
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Caption: A simplified model of the Bur1-Bur2 kinase complex's role in transcription elongation.

Experimental Workflow for ChIP-qPCR
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Caption: A standard workflow for Chromatin Immunoprecipitation followed by qPCR (ChIP-

qPCR).

Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from established yeast ChIP procedures.

Materials:

Yeast culture

Formaldehyde (37%)

Glycine (2.5 M)

Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,

0.1% sodium deoxycholate, protease inhibitors)

Wash Buffer 1 (Lysis Buffer)

Wash Buffer 2 (Lysis Buffer + 500 mM NaCl)

Wash Buffer 3 (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 0.5% NP-40, 0.5% sodium

deoxycholate, 1 mM EDTA)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

Proteinase K

Anti-Bur1 antibody

Protein A/G magnetic beads

Procedure:
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Grow yeast cells to the desired optical density (e.g., OD600 of 0.6-0.8).

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 15-30 minutes at room temperature with gentle shaking.

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and

incubating for 5 minutes.

Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer.

Lyse cells by bead beating or another appropriate method.

Shear chromatin to an average size of 200-500 bp by sonication.

Clarify the lysate by centrifugation and collect the supernatant.

Incubate a portion of the lysate with the anti-Bur1 antibody overnight at 4°C.

Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and TE

Buffer.

Elute the chromatin from the beads by incubating with Elution Buffer at 65°C.

Reverse the crosslinks by incubating the eluate and an input control sample at 65°C

overnight.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by

ethanol precipitation.

The purified DNA is now ready for analysis by qPCR.

Western Blotting
This protocol outlines the detection of Bur1 protein from total yeast cell extracts.
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Materials:

Yeast cell pellet

Urea Lysis Buffer (8 M urea, 50 mM Tris-HCl pH 7.5, 150 mM β-mercaptoethanol, protease

inhibitors)

Glass beads (0.5 mm)

Laemmli sample buffer (2X)

SDS-PAGE gels

Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

PVDF or nitrocellulose membrane

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibody (anti-Bur1)

HRP-conjugated secondary antibody

TBST (Tris-buffered saline with 0.1% Tween-20)

Chemiluminescent substrate

Procedure:

Resuspend the yeast cell pellet in Urea Lysis Buffer.

Add an equal volume of glass beads and lyse the cells by vigorous vortexing for 5-10 cycles

of 1 minute on, 1 minute on ice.

Clarify the lysate by centrifugation at 4°C.

Determine the protein concentration of the supernatant using a compatible protein assay

(e.g., Bradford with appropriate controls for urea).
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Mix the desired amount of protein with an equal volume of 2X Laemmli sample buffer and

boil for 5 minutes.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-Bur1 antibody (diluted in blocking buffer)

overnight at 4°C.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detect the protein using a chemiluminescent substrate and an appropriate imaging system.

Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol describes the quantification of BUR1 mRNA levels.

Materials:

Yeast cell pellet

RNA extraction kit (e.g., hot acid phenol method or commercial kit)

DNase I

Reverse transcriptase and associated buffers/reagents

qPCR master mix (SYBR Green or probe-based)

Primers specific for BUR1 and a reference gene (e.g., ACT1)
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Procedure:

Harvest yeast cells and extract total RNA using a method that ensures high quality and

integrity.

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Synthesize cDNA from the purified RNA using reverse transcriptase and random hexamers

or oligo(dT) primers.

Set up qPCR reactions containing the cDNA template, qPCR master mix, and BUR1-specific

primers. Include reactions for a reference gene and no-template controls.

Perform the qPCR reaction in a real-time PCR instrument.

Analyze the data using the ΔΔCt method to determine the relative expression of BUR1
normalized to the reference gene.

Fluorescence Microscopy
This protocol is for visualizing the subcellular localization of a GFP-tagged Bur1 protein.

Materials:

Yeast strain expressing Bur1-GFP

Microscope slides and coverslips

Mounting medium with an anti-fade reagent and a nuclear stain (e.g., DAPI)

Fluorescence microscope with appropriate filter sets for GFP and DAPI

Procedure:

Grow the yeast strain expressing Bur1-GFP to mid-log phase.

Harvest a small volume of the culture and pellet the cells by gentle centrifugation.

Wash the cells once with PBS.
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Resuspend the cells in a small volume of PBS.

Place a drop of the cell suspension onto a microscope slide.

Add a drop of mounting medium containing DAPI.

Gently place a coverslip over the sample, avoiding air bubbles.

Seal the edges of the coverslip with nail polish if desired for longer-term observation.

Image the cells using a fluorescence microscope, capturing images in both the GFP and

DAPI channels.

The GFP signal will indicate the localization of Bur1, while the DAPI signal will mark the

nucleus. Merging the two images will confirm the nuclear localization of Bur1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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